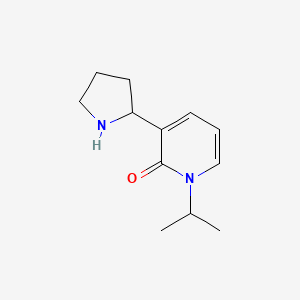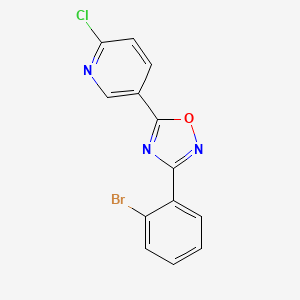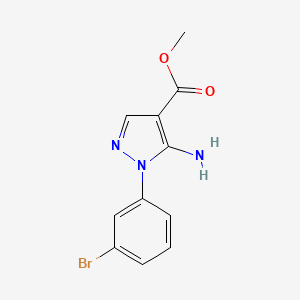
1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with an isopropyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Isopropyl Group: This can be done via Friedel-Crafts alkylation or other alkylation methods.
Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling of the Pyridine and Pyrrolidine Rings: This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could yield amines or alcohols.
Scientific Research Applications
1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and its potential as a tool compound in biological research.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one would depend on its specific biological targets and pathways. This could involve binding to specific receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-3-(pyrrolidin-2-yl)pyridine: Lacks the ketone group, which may affect its biological activity and chemical reactivity.
3-(Pyrrolidin-2-yl)pyridin-2(1H)-one: Lacks the isopropyl group, which may influence its pharmacokinetic properties and target specificity.
1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine: Contains an amine group instead of a ketone, which may alter its reactivity and biological interactions.
Uniqueness
1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is unique due to the presence of both the isopropyl and pyrrolidine groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-propan-2-yl-3-pyrrolidin-2-ylpyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-8-4-5-10(12(14)15)11-6-3-7-13-11/h4-5,8-9,11,13H,3,6-7H2,1-2H3 |
InChI Key |
LHVOHPUJWYQEOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC=C(C1=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)




![2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11797267.png)






![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
